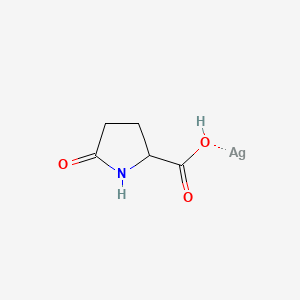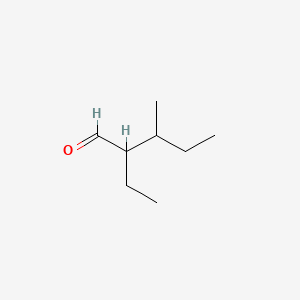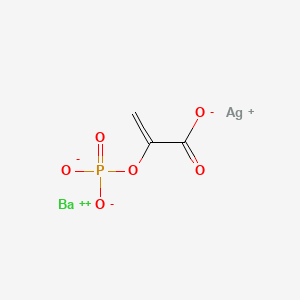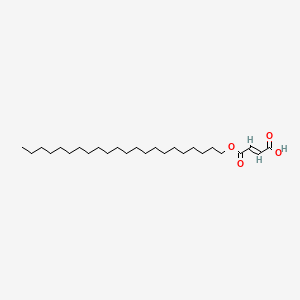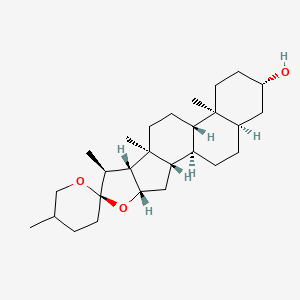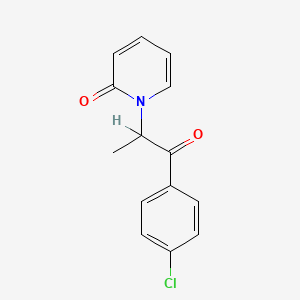
2(1H)-Pyridinone, 1-(2-(4-chlorophenyl)-1-methyl-2-oxoethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyridinone, 1-(2-(4-chlorophenyl)-1-methyl-2-oxoethyl)- is a heterocyclic compound that features a pyridinone ring substituted with a 4-chlorophenyl group and a 1-methyl-2-oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 1-(2-(4-chlorophenyl)-1-methyl-2-oxoethyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and 2-pyridone.
Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with 2-pyridone in the presence of a base, such as sodium hydroxide, to form an intermediate.
Oxidation: The intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate or hydrogen peroxide to introduce the oxo group.
Methylation: The final step involves the methylation of the intermediate using a methylating agent such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 1-(2-(4-chlorophenyl)-1-methyl-2-oxoethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2(1H)-Pyridinone, 1-(2-(4-chlorophenyl)-1-methyl-2-oxoethyl)- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biology: It is used in biological assays to study enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It is explored for use in the synthesis of advanced polymers and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 1-(2-(4-chlorophenyl)-1-methyl-2-oxoethyl)- involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.
Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-2-(1H-pyridin-2-one): Similar structure but lacks the methyl and oxo groups.
4-Chlorophenyl-2-pyridone: Similar but with different substitution patterns.
Uniqueness
2(1H)-Pyridinone, 1-(2-(4-chlorophenyl)-1-methyl-2-oxoethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridinone ring with a chlorophenyl group and a methyl-oxoethyl group makes it a versatile compound for various applications.
Properties
CAS No. |
108664-56-8 |
|---|---|
Molecular Formula |
C14H12ClNO2 |
Molecular Weight |
261.70 g/mol |
IUPAC Name |
1-[1-(4-chlorophenyl)-1-oxopropan-2-yl]pyridin-2-one |
InChI |
InChI=1S/C14H12ClNO2/c1-10(16-9-3-2-4-13(16)17)14(18)11-5-7-12(15)8-6-11/h2-10H,1H3 |
InChI Key |
YRMFNXUODYOOAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)Cl)N2C=CC=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







